Cas no 1249650-45-0 (3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol)
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- AKOS010934506
- 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol
- 1249650-45-0
- EN300-783473
- 1H-Pyrazole-1-propanol, 3-amino-4-bromo-
- 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol
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- Inchi: 1S/C6H10BrN3O/c7-5-4-10(2-1-3-11)9-6(5)8/h4,11H,1-3H2,(H2,8,9)
- InChI Key: YKWYMTXLMSFIGV-UHFFFAOYSA-N
- SMILES: BrC1C(N)=NN(C=1)CCCO
Computed Properties
- Exact Mass: 219.00072g/mol
- Monoisotopic Mass: 219.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 64.1Ų
Experimental Properties
- Density: 1.79±0.1 g/cm3(Predicted)
- Boiling Point: 385.9±32.0 °C(Predicted)
- pka: 14.83±0.10(Predicted)
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783473-1.0g |
3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol |
1249650-45-0 | 1g |
$0.0 | 2023-06-06 |
3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)propan-1-ol
Comprehensive Overview of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS No. 1249650-45-0): Properties, Applications, and Industry Insights
In the rapidly evolving field of pharmaceutical and agrochemical research, 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol (CAS No. 1249650-45-0) has emerged as a compound of significant interest. This heterocyclic derivative, characterized by its pyrazole core and bromo substitution, offers unique chemical properties that make it valuable for drug discovery and material science applications. With a molecular formula of C6H10BrN3O and a molecular weight of 220.07 g/mol, this compound exemplifies the growing demand for functionalized pyrazole derivatives in modern synthetic chemistry.
The structural features of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol contribute to its versatility. The presence of both amino and hydroxyl functional groups enables diverse reactivity patterns, making it a promising building block for small molecule therapeutics and catalytic applications. Recent literature highlights its potential in developing kinase inhibitors, a hot topic in oncology research, where modified pyrazole scaffolds are increasingly investigated for their selective binding properties.
From a synthetic chemistry perspective, researchers frequently search for "pyrazole derivative synthesis" or "bromo-substituted heterocycles," reflecting the compound's relevance in methodological development. The 4-bromo position in particular offers opportunities for further functionalization via cross-coupling reactions, aligning with current trends in C-H activation and transition metal catalysis. These attributes position CAS No. 1249650-45-0 as a valuable intermediate for constructing more complex architectures.
In material science, the amphiphilic nature of 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol has drawn attention for designing functional polymers and coordination complexes. The compound's ability to act as a ligand precursor makes it relevant to emerging technologies such as organic electronics and metal-organic frameworks (MOFs)—areas experiencing exponential growth in patent filings. This dual applicability across life sciences and materials research underscores its interdisciplinary importance.
Quality control and analytical characterization represent another critical aspect for this compound. Advanced techniques like HPLC purity analysis, mass spectrometry, and NMR spectroscopy are essential for verifying the integrity of CAS No. 1249650-45-0, particularly given the pharmaceutical industry's stringent requirements. The presence of both chromophore and fluorophore elements in its structure also enables sensitive detection methods, a feature increasingly valued in high-throughput screening applications.
Environmental and regulatory considerations for 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol follow standard protocols for laboratory chemicals. While not classified as hazardous under major regulatory frameworks, proper handling procedures for brominated compounds should be observed. The compound's biodegradability profile and eco-toxicity data remain active areas of investigation, reflecting the chemical industry's growing emphasis on green chemistry principles.
The commercial availability of this specialty chemical has expanded significantly, with suppliers offering various custom synthesis options and bulk quantities. Market analysis indicates rising demand for high-purity pyrazole derivatives, driven by pharmaceutical R&D investments. Pricing trends correlate with the complexity of brominated heterocycle production and the compound's utility in multistep synthesis workflows.
Future research directions for 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol may explore its potential in bioconjugation chemistry or as a precursor for PET radiotracers, given the increasing importance of molecular imaging. The compound's structural modularity also makes it attractive for combinatorial chemistry approaches, particularly in fragment-based drug discovery. These applications position CAS No. 1249650-45-0 at the intersection of multiple cutting-edge scientific disciplines.
In conclusion, 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol represents a versatile chemical entity with broad potential across therapeutic development and advanced materials. Its unique combination of hydrogen bond donors, halogen substituents, and aliphatic flexibility offers numerous opportunities for structural diversification. As synthetic methodologies advance and biological targets become more complex, this compound will likely maintain its relevance in both academic and industrial research settings.
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